molecular formula C8H9NO2 B3422985 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 27813-21-4

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No.: B3422985
CAS No.: 27813-21-4
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name 4-Cyclohexene-1,2-dicarboximide, cis-
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Record name 1469-48-3
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Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name cis-1,2,3,6-tetrahydrophthalimide
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Record name cis-4-cyclohexene-1,2-dicarboximide
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Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
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Preparation Methods

Synthetic Routes and Reaction Conditions: : cis-1,2,3,6-Tetrahydrophthalimide can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The compound can also be synthesized by heating and melting solid 1,2,3,6-tetrahydrophthalic anhydride .

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions .

Chemical Reactions Analysis

N-Alkylation Reactions

cis-1,2,3,6-Tetrahydrophthalimide undergoes N-alkylation with alkyl halides or acyl chlorides to form substituted derivatives. For example:

  • Reaction with benzyl chloride , polyvinyl chloride (PVC) , or adipoyl chloride in dry acetone yields N-alkyltetrahydrophthalimide derivatives .

  • Mechanism : The imide’s nitrogen acts as a nucleophile, attacking electrophilic carbons in alkylating agents under basic or neutral conditions.

Experimental Conditions :

ReactantSolventTemperatureYield
Benzyl chlorideDry acetone0–5°C → RT85%
Adipoyl chlorideDry acetone0–5°C → RT82%

Characterization Data :

  • FTIR : Loss of ν(N–H) at ~3203 cm⁻¹; new peaks at 1770–1780 cm⁻¹ (νC=O imide) and 1600–1647 cm⁻¹ (νC=C) .

  • ¹H-NMR : Signals at δ 3.06–3.2 ppm (N–CH₃) and δ 4.37–4.42 ppm (CH₂ from creatininyl ring) .

Hydrolysis Reactions

The imide ring undergoes hydrolysis under acidic or basic conditions to form tetrahydrophthalic acid derivatives:

  • Acidic Hydrolysis : Yields cis-tetrahydrophthalic acid.

  • Basic Hydrolysis : Produces the corresponding dicarboxylate salt.

Deuterated Analog Insight :
Hydrolysis of cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (deuterated form) shows altered reaction kinetics, monitored via NMR to study isotope effects.

Polymerization Reactions

cis-1,2,3,6-Tetrahydrophthalimide derivatives participate in radical polymerization with initiators like benzoyl peroxide (BPO) in dimethylformamide (DMF) :

  • Example : Polymerization of N-creatinyltetrahydrophthalimide forms bio-based polymers with enhanced thermal stability.

  • Thermal Stability : Modified polystyrene via Friedel-Crafts acylation shows improved degradation resistance .

Polymer Characterization :

PropertyObservation
FTIRPeaks at 1327–1370 cm⁻¹ (νC–N)
SolubilityInsoluble in water, soluble in DMF

Cycloaddition and Functionalization

While direct Diels-Alder reactivity is more typical of its anhydride precursor (cis-THPA) , the imide can act as a dienophile in specialized cycloadditions to form fused heterocycles.

Scientific Research Applications

Chemistry

THPI serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Reagents for Chemical Reactions: THPI participates in oxidation, reduction, and substitution reactions.
    • Oxidation Products: Formation of imides and anhydrides.
    • Reduction Products: Formation of amines.

Biology

Research has focused on the biological activities of THPI:

  • Biodegradation Studies: THPI is a key degradation product of the fungicide captan. Certain bacteria can utilize captan as an energy source, converting it into THPI through metabolic pathways .
  • Potential Biomarker for Pesticide Exposure: Studies indicate that THPI could serve as a wastewater-based epidemiology biomarker, providing insights into pesticide use in specific regions.

Medicine

THPI has been investigated for its potential therapeutic properties:

  • Pharmaceutical Synthesis: It acts as a precursor in developing various pharmaceutical compounds, including treatments for benign prostatic hyperplasia.
  • Heterocyclic Compound Synthesis: THPI derivatives are explored for their antibacterial properties through the synthesis of substituted triazoles and thiadiazoles.

Industry

In industrial applications, THPI is important for:

  • Agrochemicals Production: Used in synthesizing fungicides and other agrochemicals due to its reactivity and stability.
  • Bio-Based Polymers: Modified THPI derivatives are being developed as sustainable materials for various applications .

Data Tables

Application AreaSpecific UseKey Findings
ChemistryIntermediate in organic synthesisParticipates in oxidation/reduction reactions
BiologyBiodegradation productUtilized by bacteria; potential biomarker
MedicinePharmaceutical precursorInvestigated for benign prostatic hyperplasia treatments
IndustryAgrochemical productionKey component in fungicide synthesis

Case Studies

Case Study 1: Biodegradation of Captan
Research conducted on Bacillus circulans demonstrated that this bacterium can degrade captan into THPI, which is further mineralized through protocatechuate pathways. This study highlights the environmental significance of THPI as a degradation product of pesticides .

Case Study 2: Analytical Detection Methods
A multi-residue method was developed to detect over four hundred pesticides, including THPI, in high-sucrose content matrices using tandem mass spectrometry coupled with gas and liquid chromatography. This method enhances the ability to monitor pesticide residues effectively in agricultural products .

Mechanism of Action

The mechanism of action of cis-1,2,3,6-Tetrahydrophthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : (3aS,7aR)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
  • CAS Number : 1469-48-3
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • Structure : Features a cis-configured cyclohexene ring fused to an isoindole-1,3-dione core .
  • Physical Properties : Melting point ranges from 131–138°C ; logP = 0.404 (indicating moderate hydrophilicity) .

Comparison with Structurally Related Compounds

Table 1: Key Properties of cis-1,2,3,6-Tetrahydrophthalimide and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1469-48-3 C₈H₉NO₂ 151.16 Cis-cyclohexene ring; isoindole-dione core; logP = 0.404 Pesticide metabolite analysis, organic synthesis
3,4,5,6-Tetrahydrophthalic Anhydride 2426-02-0 C₈H₈O₃ 152.15 Cyclohexene anhydride; no imide group Precursor for polymers and epoxy resins
This compound-d6 149508-90-7 C₈H₃D₆NO₂ 157.22 Deuterated ring; isotopically labeled Internal standard in mass spectrometry
(3aR,7aS)-rel-5,6-Dimethyl Derivative 676363-71-6 C₁₀H₁₃NO₂ 179.22 Methyl-substituted cyclohexene; enhanced lipophilicity (predicted logP >1) Pharmaceutical research (potential bioactivity)
Phthalimide 85-41-6 C₈H₅NO₂ 147.13 Fully aromatic structure; higher logP (~1.5) Intermediate in agrochemicals and dyes (less hydrophilic than tetrahydro)

Key Comparative Insights

Structural Modifications :

  • Ring Saturation : The cyclohexene ring in this compound reduces aromaticity compared to phthalimide, lowering logP and increasing solubility in polar solvents .
  • Deuteration : The d6 isotopologue (149508-90-7) retains chemical behavior but enables precise quantification in mass spectrometry .
  • Functional Groups : Replacement of the imide with an anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride) shifts reactivity toward polymerization rather than hydrogen bonding .

Application-Specific Differences :

  • Analytical Use : this compound is preferred over its deuterated or methylated derivatives for routine pesticide testing due to cost and availability .
  • Synthetic Utility : The anhydride derivatives are more reactive in esterification and copolymerization reactions, whereas the imide is utilized in heterocyclic synthesis .

Thermal and Storage Stability :

  • Neat this compound is stable at room temperature, while solutions require freezing to prevent degradation . In contrast, the anhydride analogues are hygroscopic and demand airtight storage .

Research Findings and Data

  • Synthetic Pathways : The compound is synthesized via cyclization of cis-1,2,3,6-tetrahydrophthalic anhydride with amines, as demonstrated in the preparation of oxadiazole derivatives .
  • Chromatographic Behavior : Exhibits a retention time of 4.2 min on Newcrom R1 HPLC columns under isocratic conditions (acetonitrile/water = 50:50) .
  • Regulatory Status : Listed in multiple CRM catalogs (e.g., LGC Standards, Dr. Ehrenstorfer) with >95% purity .

Biological Activity

Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is a cyclic imide compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This article reviews the biological activity of THPI, focusing on its antimicrobial properties, metabolic pathways, and implications in pesticide exposure studies.

Chemical Structure and Properties

THPI is characterized by its unique cyclic structure, which contributes to its reactivity and biological interactions. The molecular formula for THPI is C₈H₉NO₂, with a molecular weight of 151.17 g/mol. It appears as a yellow to light beige powder with a melting point ranging from 131 to 138 °C .

Antimicrobial Properties

Recent studies have indicated that derivatives of THPI exhibit varying degrees of antimicrobial activity. A study synthesized several N-substituted derivatives of this compound and tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

Compound No.Staphylococcus aureus (mm)Escherichia coli (mm)
Standard Cephalexin4840
332
425
531
623
742
828

Note: The inhibition zones represent the diameter in millimeters .

The study concluded that while some derivatives showed promising antimicrobial activity, others were less effective compared to the standard antibiotic cephalexin. This variability suggests that structural modifications can significantly influence biological activity.

Metabolism and Biomonitoring

THPI is also a significant metabolite of captan, a widely used fungicide. Research has shown that exposure to captan leads to the accumulation of THPI in biological systems. For instance, studies involving agricultural workers have measured THPI levels in urine as a biomarker for pesticide exposure .

In one study involving lactating goats and laying hens, it was found that THPI was present in various tissues and excreta after administration of captan. The total radioactive residues were analyzed to understand the absorption and excretion patterns of THPI .

Case Study: Pesticide Applicators

A study conducted on orchard pesticide applicators assessed the correlation between dermal exposure and urinary concentrations of THPI. The findings indicated that higher levels of THPI were detected in urine samples from applicators using air-blast methods compared to manual application techniques. This highlights the importance of monitoring pesticide metabolites like THPI for assessing occupational exposure risks .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying cis-1,2,3,6-Tetrahydrophthalimide in environmental samples?

  • Methodology : Gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GC×GC-ToFMS) is widely used for its high resolution and sensitivity. This technique is particularly effective for detecting this compound as a degradation product of thermally unstable pesticides like captan. Quantification involves monitoring characteristic ions (e.g., m/z 79 for this compound) and establishing calibration curves with corrections for degradation rates observed during analysis .
  • Key Considerations : Degradation conversion rates (e.g., 57% for captan at low concentrations) must be factored into calculations to avoid underestimation of parent pesticide levels .

Q. How is this compound synthesized, and what structural features define its reactivity?

  • Synthesis : The compound is typically derived from cyclohexene dicarboxylic anhydride via reaction with ammonia or urea under controlled conditions. Its structure includes a bicyclic imide group with a cis-configuration, confirmed by NMR and X-ray crystallography .
  • Structural Characteristics : The conjugated imide ring system and electron-deficient carbonyl groups make it reactive in nucleophilic substitution and cycloaddition reactions, relevant to pesticide intermediate synthesis .

Q. What role does this compound play in pesticide degradation studies?

  • Degradation Pathway : It is a key metabolite of captan, formed via thermal or hydrolytic degradation. Its presence in environmental samples (e.g., water, soil) serves as a biomarker for captan contamination .
  • Analytical Significance : Researchers must account for its stability during sample preparation, as improper storage or extraction can alter degradation kinetics .

Advanced Research Questions

Q. How can researchers mitigate quantification challenges caused by thermal degradation of this compound during GC analysis?

  • Optimized Protocols : Use cold injection systems (CIS) or on-column injection to minimize thermal stress. Validate methods with isotopically labeled analogs (e.g., ring-d6 derivatives) as internal standards to correct for in-source degradation .
  • Data Correction : Apply post-hoc conversion factors based on calibration curves spanning expected degradation rates (e.g., 16–57% for captan) .

Q. What strategies are employed to design this compound derivatives for selective adrenergic receptor antagonism?

  • Medicinal Chemistry Approach : Derivatives are synthesized by functionalizing the imide nitrogen or modifying the cyclohexene ring. For example, N-substituted analogs (e.g., with hydroxyethyl or aryl groups) are evaluated for alpha1A receptor binding affinity using radioligand assays .
  • Structure-Activity Relationship (SAR) : Computational modeling (e.g., molecular docking) guides the optimization of steric and electronic interactions to enhance selectivity over alpha1B receptors .

Q. What are the environmental and safety implications of this compound’s thermal decomposition products?

  • Decomposition Studies : Pyrolysis under oxidative conditions generates toxic pollutants such as nitriles, isocyanates, and aromatic hydrocarbons. These are assessed using thermogravimetric analysis (TGA) coupled with FTIR or GC-MS .
  • Risk Mitigation : Researchers model fire scenarios in agrochemical storage facilities to predict emission profiles and design containment protocols for hazardous decomposition byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-1,2,3,6-Tetrahydrophthalimide
Reactant of Route 2
Reactant of Route 2
cis-1,2,3,6-Tetrahydrophthalimide

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